4-(CBZ-Amino)-3-nitrophenylboronic acid pinacol ester
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Overview
Description
4-(CBZ-Amino)-3-nitrophenylboronic acid pinacol ester is a specialized organic compound that features a boronic acid group, an amino group protected by a carbobenzyloxy (CBZ) group, and a nitro group. This compound is often used in organic synthesis and research due to its unique chemical properties and reactivity.
Synthetic Routes and Reaction Conditions:
Boronic Acid Synthesis: The compound can be synthesized by reacting 3-nitroaniline with a boronic acid derivative under controlled conditions.
Protection of Amino Group: The amino group is protected using carbobenzyloxy chloride (CBZ-Cl) to form the CBZ-protected amino group.
Pinacol Ester Formation: The boronic acid is then reacted with pinacol in the presence of a catalyst to form the pinacol ester.
Industrial Production Methods: Industrial production typically involves large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Types of Reactions:
Oxidation: The nitro group can be oxidized to form nitroso or nitrate derivatives.
Reduction: The nitro group can be reduced to an amine group.
Substitution: The boronic acid group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: KMnO4, OsO4, CrO3
Reduction: H2 (with a catalyst), Zn/HCl
Substitution: Various nucleophiles such as organometallic reagents (e.g., RLi, RMgX)
Major Products Formed:
Nitroso derivatives
Amine derivatives
Substituted boronic acids
Scientific Research Applications
Chemistry: The compound is used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. Biology: It serves as a building block in the synthesis of biologically active molecules. Medicine: It is used in the development of pharmaceuticals, particularly in the design of boronic acid-based drugs. Industry: It finds applications in material science and the development of advanced polymers.
Mechanism of Action
The compound exerts its effects through its boronic acid group, which can form reversible covalent bonds with diols and other nucleophiles. This property is utilized in various biochemical assays and drug design processes. The molecular targets and pathways involved depend on the specific application, but often include enzymes and receptors that interact with boronic acids.
Comparison with Similar Compounds
4-(Boc-Amino)-3-nitrophenylboronic acid pinacol ester
4-(FMOC-Amino)-3-nitrophenylboronic acid pinacol ester
Uniqueness: 4-(CBZ-Amino)-3-nitrophenylboronic acid pinacol ester is unique due to its specific protection group (CBZ), which offers stability and ease of deprotection under mild conditions. This makes it particularly useful in peptide synthesis and other sensitive applications.
Properties
IUPAC Name |
benzyl N-[2-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23BN2O6/c1-19(2)20(3,4)29-21(28-19)15-10-11-16(17(12-15)23(25)26)22-18(24)27-13-14-8-6-5-7-9-14/h5-12H,13H2,1-4H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHJZRDYQMJOOQY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)NC(=O)OCC3=CC=CC=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23BN2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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